N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
Overview
Description
N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide is a useful research compound. Its molecular formula is C10H9ClN2O4 and its molecular weight is 256.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Nitro-4-(2-chloroacetyl)-acetanilide is β-tubulin , a protein that forms microtubules, which are essential components of the cell’s cytoskeleton .
Mode of Action
2-Nitro-4-(2-chloroacetyl)-acetanilide interacts with β-tubulin by covalently binding to cysteine 239 and secondarily with cysteine 354 . This binding inhibits tubulin assembly and suppresses microtubule dynamics, affecting cell division and potentially leading to cell death .
Biochemical Pathways
The compound’s interaction with β-tubulin affects the microtubule dynamics within cells . Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. Therefore, the compound’s action can have significant downstream effects on these cellular processes .
Pharmacokinetics
Similar compounds are known to have good bioavailability .
Result of Action
The molecular and cellular effects of 2-Nitro-4-(2-chloroacetyl)-acetanilide’s action include the disruption of microtubule dynamics, which can lead to cell cycle arrest and potentially cell death . This makes it a potential candidate for anticancer therapies .
Biological Activity
N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈ClN₂O₃, indicating the presence of chlorine, nitrogen, and oxygen atoms. The compound features a chloroacetyl group and a nitrophenyl moiety , which contribute to its reactivity and biological properties. The electrophilic nature of the chloroacetyl group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with enhanced biological activities.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties against several pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant strains (MRSA).
- Gram-negative bacteria : Exhibits activity against Escherichia coli.
- Fungi : Moderate effectiveness against Candida albicans.
Research indicates that the compound's structure significantly influences its antimicrobial potency. For instance, derivatives with halogenated phenyl rings show increased lipophilicity, facilitating membrane penetration and enhancing activity against bacterial cells .
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties, particularly against breast cancer cell lines such as MCF7. The mechanism appears to involve interference with cellular processes critical for cancer cell survival . Studies have shown that compounds with similar structures often exhibit cytotoxic effects by inducing apoptosis in cancer cells through various pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Mechanism : The compound inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis. This effect is evidenced by significant cytoplasmic content release from treated bacterial cells .
- Anticancer Mechanism : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to DNA damage and apoptosis in cancer cells.
Minimum Inhibitory Concentration (MIC) Studies
A comparative study on the MIC values of this compound revealed:
Compound | MIC (µg/mL) | Pathogen |
---|---|---|
A1 | 1024 | K. pneumoniae |
A2 | 512 | K. pneumoniae |
This data indicates that the presence of the chloro atom in A2 significantly enhances its antibacterial activity compared to A1 .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) analyses have been employed to evaluate how different substituents on the phenyl ring affect biological activity. Compounds with electron-withdrawing groups like nitro and chloro exhibit increased reactivity towards biological targets, enhancing their antimicrobial and anticancer properties .
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c1-6(14)12-8-3-2-7(10(15)5-11)4-9(8)13(16)17/h2-4H,5H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJQUSFKJADNSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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